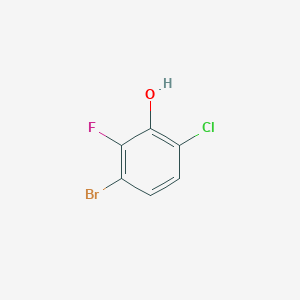

3-Bromo-6-chloro-2-fluorophenol

描述

Foundational Principles of Aromatic Halogenation

Aromatic halogenation is a fundamental type of electrophilic aromatic substitution reaction. numberanalytics.comwikipedia.org In this process, a hydrogen atom on an aromatic ring is replaced by a halogen, such as bromine, chlorine, or iodine. numberanalytics.comwikipedia.org The reaction typically requires a Lewis acid catalyst, like ferric chloride (FeCl3) or aluminum chloride (AlCl3), to activate the halogen molecule and generate a potent electrophile. youtube.comlibretexts.org This electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comlibretexts.org The final step involves the deprotonation of this intermediate to restore the aromaticity of the ring, yielding the halogenated aromatic compound. libretexts.orgkhanacademy.org

The reactivity of the aromatic ring towards halogenation is influenced by the substituents already present. libretexts.org Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have a deactivating effect. wikipedia.orglibretexts.org Phenols, for instance, are highly activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group, and they can often be halogenated without a catalyst. wikipedia.orgwikipedia.org

Significance of Phenolic Structures in Organic Synthesis and Materials Science

Phenolic structures are pivotal building blocks in both organic synthesis and materials science. wikipedia.orgresearchgate.net The hydroxyl group of a phenol (B47542) is acidic and can participate in a variety of reactions, including esterification and ether formation. bionity.com Phenols are precursors to a wide range of commercially important substances, including plastics, resins, pharmaceuticals, and dyes. wikipedia.orgyoutube.com For example, bisphenol A is a key monomer in the production of polycarbonate plastics and epoxy resins, while salicylic (B10762653) acid, derived from phenol, is the precursor to aspirin. bionity.combritannica.com

In materials science, the ability of phenols to form strong hydrogen bonds contributes to the structural integrity and thermal stability of polymers. britannica.com Their antioxidant properties are also exploited in various applications. researchgate.net The versatility of the phenolic ring allows for the introduction of various functional groups, enabling the fine-tuning of the material's properties for specific applications. numberanalytics.com

Research Landscape of Polyhalogenated Fluorophenols

Polyhalogenated fluorophenols, which contain multiple halogen atoms including at least one fluorine atom, are a subject of ongoing research. These compounds are often investigated for their potential use as intermediates in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. nih.gov The presence of fluorine can significantly alter the biological activity and physicochemical properties of a molecule, often enhancing its metabolic stability and membrane permeability.

Research in this area often focuses on developing efficient synthetic routes to these compounds and exploring their reactivity. rsc.org For instance, studies have investigated the photocatalytic degradation of pentahalogenated phenols, highlighting the environmental relevance and persistence of such compounds. nih.gov The unique substitution patterns of polyhalogenated fluorophenols can lead to interesting and useful chemical transformations.

Contextualizing 3-Bromo-6-chloro-2-fluorophenol within Substituted Aromatic Systems

This compound is a specific example of a polyhalogenated aromatic compound. Its structure, featuring three different halogen substituents on a phenol ring, makes it a valuable intermediate in synthetic chemistry. The positions of the bromo, chloro, and fluoro groups, along with the hydroxyl group, create a unique electronic and steric environment that dictates its reactivity.

Substituted aromatic systems are fundamental to organic chemistry, and the precise placement of different substituents allows for a high degree of control over a molecule's properties. numberanalytics.comunacademy.com The interplay of the inductive and resonance effects of the halogens and the hydroxyl group in this compound influences its acidity, nucleophilicity, and susceptibility to further substitution reactions. This compound can be seen as a model system for studying the effects of polysubstitution on the chemical behavior of aromatic rings.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKQZAWRLMLCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 3 Bromo 6 Chloro 2 Fluorophenol

The distinct arrangement of atoms in 3-Bromo-6-chloro-2-fluorophenol gives rise to its specific chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C6H3BrClFO |

| IUPAC Name | This compound |

| Molecular Weight | 225.44 g/mol |

| CAS Number | 943830-14-6 |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)O)F)Br |

| InChI Key | WMKQZAWRLMLCRO-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Synthesis and Manufacturing

While specific, detailed industrial-scale manufacturing processes for 3-Bromo-6-chloro-2-fluorophenol are not widely published, its synthesis would likely involve multi-step organic reactions. A plausible synthetic route could start from a more readily available substituted phenol (B47542) or benzene (B151609) derivative, followed by sequential halogenation and functional group transformations. For example, a potential pathway could involve the selective bromination and chlorination of a fluorophenol precursor. The synthesis of related compounds, such as 3-bromo-6-chloro-phenanthrene-9,10-dione, has been achieved through a multi-step process involving anionic cyclization and sequential halogenation. researchgate.net

Applications in Research and Industry

Due to its specific substitution pattern, 3-Bromo-6-chloro-2-fluorophenol is primarily of interest as a chemical intermediate in organic synthesis. It can serve as a building block for the creation of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of three different halogen atoms allows for selective reactions at different positions on the aromatic ring, providing synthetic versatility. For instance, related halogenated phenols have been used in copolymerization studies. capes.gov.br

Spectroscopic Data

Advanced Synthetic Methodologies for 3-Bromo-6-chloro-2-fluorophenol

The synthesis of polysubstituted aromatic compounds such as this compound requires precise control over the introduction of each substituent onto the phenolic ring. The specific arrangement of bromine, chlorine, and fluorine atoms, in addition to the hydroxyl group, presents a significant synthetic challenge due to the complex interplay of activating and directing effects of the substituents at each stage of the synthesis. This article explores advanced synthetic methodologies, focusing on strategic halogenation, multi-step synthesis design, and comparative route analysis for the preparation of this highly substituted phenol (B47542).

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate

The specific halogenation pattern of 3-Bromo-6-chloro-2-fluorophenol provides a robust scaffold for a variety of chemical transformations. The presence of three different halogens (F, Cl, Br) and a hydroxyl group allows for orthogonal chemistry, where each site can be addressed with specific reagents without affecting the others. This reactivity makes it a key starting material for creating intricate molecular designs.

The structure of this compound is ideally suited for elaboration into more complex polyhalogenated aromatic systems. The phenolic hydroxyl group provides a reactive handle for etherification reactions, allowing the introduction of new side chains and functional groups.

A notable example is its use in the synthesis of specialized intermediates for agrochemicals. In a documented synthetic pathway, this compound is treated with sodium hydride to deprotonate the hydroxyl group, forming a reactive phenoxide. This intermediate is then reacted with methanesulfonic acid 2,2-difluoroethyl ester. The result of this nucleophilic substitution is the formation of 1-bromo-4-chloro-3-(2,2-difluoroethoxy)-2-fluorobenzene, a more complex polyhalogenated ether. googleapis.comgoogleapis.com This reaction demonstrates how the simple phenol (B47542) is transformed into a more elaborate structure, which can be further modified for its final application.

Table 1: Synthesis of a Polyhalogenated Aromatic Ether

| Reactant | Reagent(s) | Product | Application of Product |

|---|

The synthesis of advanced heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals, often relies on functionalized aromatic precursors. This compound serves this purpose by providing a substituted phenyl moiety that can be incorporated into various ring systems.

In the development of novel pyrimidine-based herbicides, this phenol is used as a key starting material. google.comgoogleapis.com The phenolic group is first methylated by reacting it with methyl iodide. googleapis.com The resulting anisole (B1667542) derivative, 1-bromo-4-chloro-2-fluoro-3-methoxybenzene, can then be subjected to metal-halogen exchange and subsequently coupled with other heterocyclic fragments. This integration of the polyhalogenated phenyl group is crucial for the biological activity of the final herbicidal molecule. The differential reactivity of the halogens can be exploited in subsequent cross-coupling reactions, such as Suzuki or Stille couplings, to build even more complex structures. ambeed.com

Derivatization for Functional Material Precursors

The inherent electronic properties of polyhalogenated aromatic rings make them attractive scaffolds for functional materials. Derivatization of this compound can, in principle, lead to precursors for a range of advanced materials.

While specific examples of ligands derived directly from this compound are not extensively documented in current literature, its structure presents clear potential. The phenolic oxygen, along with the potential to introduce other donor atoms via substitution reactions, could be used to create bidentate or polydentate ligands. The electronic nature of the aromatic ring, heavily influenced by the electron-withdrawing halogens, would in turn modulate the properties of any resulting metal complex.

Polyhalogenated aromatic compounds are of interest in materials science for their potential use in organic electronics. The electron-deficient nature of the ring in this compound suggests that its derivatives could serve as n-type materials or as components in charge-transfer complexes. Although direct applications of this specific phenol in optoelectronics are not yet reported, related fluorinated and chlorinated aromatic compounds have been investigated for such purposes. The synthetic versatility of this phenol makes it a candidate for future research in this area.

Utility in Agrochemical and Pharmaceutical Research via Synthetic Pathways

The most clearly documented application of this compound is as a pivotal intermediate in the synthesis of novel herbicides. google.comgoogle.com Its structure is a component of 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids, two classes of potent herbicides. google.comgoogle.com

In these synthetic campaigns, the phenol is not part of the final molecule but is used to construct a key substituted aryl fragment that is later coupled to a picolinate (B1231196) or pyrimidine (B1678525) core. google.comgoogle.com The synthetic routes detailed in patents from Dow AgroSciences and Syngenta illustrate its role. For example, it is used to prepare intermediates like 1-bromo-4-chloro-3-(2,2-difluoroethoxy)-2-fluorobenzene or the corresponding boronic acid, which then undergo transition metal-catalyzed cross-coupling reactions to form the final active ingredient. googleapis.comgoogle.com The precise substitution pattern of the phenol is critical for achieving the desired herbicidal activity and crop selectivity in the final product. google.com

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 943830-14-6 | C₆H₃BrClFO |

| 1-bromo-4-chloro-3-(2,2-difluoroethoxy)-2-fluorobenzene | Not specified in sources | C₈H₄BrClF₃O |

| Methanesulfonic acid 2,2-difluoroethyl ester | Not specified in sources | C₃H₆F₂O₃S |

| Sodium Hydride | 7646-69-7 | NaH |

| 1-bromo-4-chloro-2-fluoro-3-methoxybenzene | 943832-96-0 | C₇H₅BrClFO |

Synthesis of Intermediates for Agrochemical Active Ingredients

The development of novel and effective agrochemicals is a continuous effort to ensure food security. Halogenated aromatic compounds are a well-established class of intermediates in the synthesis of pesticides, including fungicides, herbicides, and insecticides. The presence of bromine, chlorine, and fluorine in this compound provides multiple reaction sites for further functionalization, leading to the creation of diverse molecular architectures required for potent agrochemical activity.

While direct public domain research explicitly detailing the synthesis of a commercial agrochemical from this compound is limited, the utility of closely related structures strongly supports its potential in this field. For instance, the preparation of fungitoxic compounds like 3-bromo-6-chloro-8-quinolinols highlights the importance of the bromo-chloro-phenol substructure in generating molecules with antifungal properties. fordham.edu The synthesis of these quinolinols involves the halogenation of substituted quinolines, a process where a precursor derived from a molecule like this compound could be employed.

Furthermore, a patent for the preparation of a pesticide from 5-bromo-2-fluorophenol (B123259) demonstrates the significance of bromo-fluoro-phenolic structures in the agrochemical industry. google.com The synthetic route involves several steps where the halogen and hydroxyl groups are strategically manipulated to build the final active ingredient. This suggests that the additional chlorine atom in this compound could serve as an extra point for modification, potentially leading to agrochemicals with enhanced efficacy or a different mode of action.

Creation of Scaffolds for Bioactive Molecule Synthesis

In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for drug discovery. The highly functionalized aromatic ring of this compound makes it an attractive starting point for the synthesis of novel bioactive scaffolds. The differential reactivity of the C-Br, C-Cl, and C-F bonds, along with the phenolic hydroxyl group, allows for selective and sequential chemical transformations.

Although specific examples of bioactive scaffolds synthesized directly from this compound are not extensively documented in publicly available research, the principles of medicinal chemistry suggest its potential. The synthesis of complex heterocyclic compounds, which form the basis of many pharmaceuticals, often relies on halogenated precursors. The unique combination of halogens in this phenol could be leveraged to construct novel heterocyclic systems with potential therapeutic applications.

Environmental Chemistry and Degradation Pathways

Microbial Degradation Mechanisms of Halogenated Phenols

Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. The presence of multiple halogen substituents on the aromatic ring, as in 3-Bromo-6-chloro-2-fluorophenol, generally increases the recalcitrance of the molecule to microbial attack.

Under aerobic conditions, the initial step in the microbial degradation of phenols is typically the enzymatic hydroxylation of the aromatic ring to form a catechol derivative. This reaction is catalyzed by phenol (B47542) hydroxylases. frontiersin.org The resulting dihydroxyaromatic intermediate is then susceptible to ring cleavage, which can occur through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.orgresearchgate.netnih.gov

For halogenated phenols, the initial hydroxylation can be followed by the removal of halogen atoms. The aerobic catabolism of less chlorinated phenols, such as some monochlorophenols and dichlorophenols, often involves the opening of the dihydroxylated aromatic ring by a dioxygenase before the chlorine atoms are removed. oregonstate.edu The degradation of more highly halogenated phenols can be more challenging for microorganisms.

In the context of this compound, an initial attack by a phenol hydroxylase would likely form a halogenated catechol. The subsequent steps would involve further enzymatic action to cleave the aromatic ring and remove the bromine, chlorine, and fluorine substituents. The relative positions of the halogens and the hydroxyl group on the aromatic ring will influence the specific enzymes and pathways involved.

In anaerobic environments, a key degradation mechanism for halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. rutgers.edu This process is often the initial step in the anaerobic breakdown of these compounds and can be carried out by specific groups of bacteria, known as halorespiring bacteria.

Studies on other halogenated phenols have shown that the type and position of the halogen influence the rate of reductive dehalogenation. For instance, in anaerobic degradation of mono- and dichlorophenols, the rate of chlorine removal from the phenolic hydroxyl group is generally in the order of ortho > meta > para. oregonstate.edu Research on sulfate-reducing consortia has demonstrated the degradation of 4-chlorophenol (B41353) and 4-bromophenol, with stoichiometric release of the corresponding halide. nih.gov Notably, 4-fluorophenol (B42351) was found to be resistant to degradation by the same consortium, suggesting that the carbon-fluorine bond is more recalcitrant to anaerobic cleavage than carbon-chlorine and carbon-bromine bonds. nih.gov

For this compound, anaerobic degradation would likely proceed through a stepwise reductive dehalogenation process. Based on the general trends, the bromine and chlorine atoms would likely be removed before the more stable fluorine atom. Following dehalogenation, the resulting phenol could be further mineralized to methane (B114726) and carbon dioxide by other members of the anaerobic microbial community. nih.gov

| Halogenated Phenol | Anaerobic Condition | Observed Degradation | Key Findings |

| 4-Chlorophenol | Sulfate-reducing | Degraded | Coupled to sulfate (B86663) reduction. |

| 4-Bromophenol | Sulfate-reducing | Degraded | Stoichiometric release of bromide. |

| 4-Iodophenol | Sulfate-reducing | Degraded | Stoichiometric release of iodide. |

| 4-Fluorophenol | Sulfate-reducing | Not degraded | C-F bond appears more resistant. |

Table 1: Anaerobic Degradation of Various Halogenated Phenols by a Sulfate-Reducing Consortium. This table is based on findings from studies on sulfidogenic consortia. nih.govresearchgate.net

A variety of enzymes are responsible for the breakdown of halogenated phenols. Under aerobic conditions, phenol hydroxylases and dioxygenases are crucial. Phenol hydroxylases introduce a second hydroxyl group onto the phenol ring, while dioxygenases cleave the resulting catechol. frontiersin.org The genes encoding these enzymes, such as pheA and pheB, have been identified in phenol-degrading bacteria. frontiersin.org

In anaerobic pathways, reductive dehalogenases are key enzymes that catalyze the removal of halogen substituents. rutgers.edu These enzymes are often part of the respiratory chain of halorespiring bacteria.

For complex molecules like this compound, a consortium of microorganisms possessing a range of enzymes would likely be required for complete mineralization. This could involve initial reductive dehalogenation under anaerobic conditions, followed by aerobic degradation of the resulting less-halogenated or non-halogenated phenols. rutgers.edu

| Enzyme Type | Function | Metabolic Pathway | Example Substrates |

| Phenol Hydroxylase | Adds a hydroxyl group to the phenol ring. | Aerobic | Phenol, Chlorophenols |

| Catechol 1,2-Dioxygenase | ortho-cleavage of the catechol ring. | Aerobic | Catechol |

| Catechol 2,3-Dioxygenase | meta-cleavage of the catechol ring. | Aerobic | Catechol |

| Reductive Dehalogenase | Removes a halogen atom and replaces it with hydrogen. | Anaerobic | Chlorinated phenols, Brominated phenols |

Table 2: Key Enzymatic Systems in the Degradation of Phenolic Compounds. This table summarizes information from various studies on microbial degradation. frontiersin.orgnih.gov

Abiotic Degradation Processes in Environmental Systems

In addition to microbial activity, abiotic processes can contribute to the transformation and degradation of halogenated phenols in the environment.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. Halogenated phenols can undergo photolysis, particularly in the presence of UV radiation from sunlight. The rate and products of photolysis depend on the specific compound and environmental conditions.

Studies on the photolysis of monohalogenated phenols (4-fluorophenol, 4-chlorophenol, and 4-bromophenol) have shown that the primary photochemical process is the fission of the O-H bond, leading to the formation of a phenoxyl radical and a hydrogen atom. nih.gov However, for 4-bromophenol, C-Br bond fission was found to be a competing and significant channel, while it was less so for 4-chlorophenol and a very minor channel for 4-fluorophenol. nih.gov This suggests that the weaker C-Br bond is more susceptible to photolytic cleavage than the C-Cl and C-F bonds.

For this compound, it can be inferred that photolysis could lead to the cleavage of the O-H, C-Br, C-Cl, and C-F bonds, with the relative likelihood of cleavage being C-Br > C-Cl > C-F. The complex substitution pattern may also lead to other photochemical reactions and the formation of various transformation products.

| Compound | Primary Photodissociation Channel | Secondary Fission Channel |

| 4-Fluorophenol | O-H bond fission | C-F bond fission (very minor) |

| 4-Chlorophenol | O-H bond fission | C-Cl bond fission (minor) |

| 4-Bromophenol | O-H bond fission and C-Br bond fission (competing) | - |

Table 3: Photodissociation Channels of Monohalogenated Phenols. This table is based on findings from photofragment translational spectroscopy studies. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). youtube.com AOPs are generally non-selective and can rapidly degrade a wide range of organic contaminants. youtube.com

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light in various combinations (e.g., UV/H₂O₂, UV/O₃), as well as Fenton's reagent (Fe²⁺/H₂O₂) and photocatalysis with materials like titanium dioxide (TiO₂). nih.govmdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring of phenolic compounds, leading to their degradation and potential mineralization to CO₂ and water. youtube.commdpi.com

For this compound, AOPs would be expected to be an effective treatment method. The hydroxyl radicals would readily attack the aromatic ring, initiating a series of oxidation reactions that would lead to ring cleavage and the release of bromide, chloride, and fluoride (B91410) ions. The efficiency of the degradation would depend on the specific AOP used and the reaction conditions, such as pH and the concentration of oxidants. nih.gov

| AOP Method | Reactants/Catalysts | Primary Oxidizing Species | Effectiveness for Phenol Degradation |

| UV/H₂O₂ | UV light, Hydrogen Peroxide | Hydroxyl radical (•OH) | High degradation rates observed. mdpi.com |

| Fenton's Reagent | Fe²⁺, Hydrogen Peroxide | Hydroxyl radical (•OH) | Very fast degradation of phenol. nih.gov |

| Ozonation | Ozone (O₃) | Ozone, Hydroxyl radical (•OH) | Effective, with lower costs in some cases. nih.gov |

| Photocatalysis | TiO₂, UV light | Hydroxyl radical (•OH) | Effective, especially with H₂O₂ addition. mdpi.comnih.gov |

Table 4: Overview of Advanced Oxidation Processes for Phenol Degradation. This table summarizes findings from comparative studies of AOPs. nih.govmdpi.comnih.gov

Identification and Characterization of Environmental Transformation Products

Direct studies on the environmental transformation of this compound are not extensively available in peer-reviewed literature. However, by examining the degradation pathways of structurally similar halogenated phenols, it is possible to predict the likely transformation products. The principal environmental degradation mechanisms for such compounds are microbial degradation and photodegradation.

Microbial Degradation Products: Microorganisms, particularly bacteria, can metabolize halogenated phenols through a series of enzymatic reactions. The initial steps often involve the hydroxylation of the aromatic ring, followed by ring cleavage. For this compound, the following transformation products can be anticipated:

Halogenated Catechols and Hydroquinones: The initial oxidative attack by microbial monooxygenases or dioxygenases is likely to introduce additional hydroxyl groups onto the phenolic ring. This can lead to the formation of various halogenated catechols and hydroquinones. The position of hydroxylation will be influenced by the directing effects of the existing substituents.

Dehalogenation Products: A key step in the detoxification of halogenated compounds is the removal of the halogen atoms. This can occur either reductively, oxidatively, or hydrolytically. The bromine atom is generally more susceptible to removal than chlorine or fluorine due to the lower C-Br bond energy. This could result in the formation of 6-chloro-2-fluorophenol or other partially dehalogenated intermediates.

Ring Cleavage Products: Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes. This process, known as ortho- or meta-cleavage, results in the formation of aliphatic carboxylic acids. These smaller, non-aromatic molecules are typically less toxic and more readily biodegradable.

Photodegradation Products: In the presence of sunlight, particularly in aqueous environments, this compound is expected to undergo photodegradation. This process can be direct, through the absorption of UV radiation by the molecule itself, or indirect, mediated by photochemically generated reactive species such as hydroxyl radicals.

Reductive Dehalogenation: Photolytic cleavage of the carbon-halogen bonds is a common pathway. Similar to microbial degradation, the C-Br bond is the most likely to be broken first, leading to the formation of 6-chloro-2-fluorophenol and a bromide ion.

Hydroxylation Products: Reaction with hydroxyl radicals can lead to the addition of -OH groups to the aromatic ring, forming polyhydroxylated and dihydroxylated intermediates.

Polymerization Products: In some cases, the reactive intermediates formed during photodegradation can polymerize to form higher molecular weight compounds, which may be more persistent in the environment.

A summary of potential transformation products is provided in the table below.

| Degradation Pathway | Potential Transformation Products | Formation Mechanism |

| Microbial Degradation | Halogenated Catechols | Enzymatic Hydroxylation |

| Halogenated Hydroquinones | Enzymatic Hydroxylation | |

| 6-chloro-2-fluorophenol | Reductive Dehalogenation | |

| Aliphatic Carboxylic Acids | Ring Cleavage | |

| Photodegradation | 6-chloro-2-fluorophenol | Reductive Dehalogenation |

| Polyhydroxylated Phenols | Reaction with Hydroxyl Radicals | |

| Polymeric materials | Polymerization of Reactive Intermediates |

This table presents potential transformation products based on the degradation of structurally similar compounds, as direct studies on this compound are limited.

Kinetics and Modeling of Environmental Fate Processes

The kinetics of environmental degradation processes determine the persistence of a chemical in various environmental compartments. As with transformation products, specific kinetic data for this compound is scarce. Therefore, the following discussion is based on general principles and data from related compounds.

Degradation Kinetics: The degradation of halogenated phenols often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the parent compound. The rate constant (k) and the half-life (t½) are key parameters used to describe these kinetics.

Biodegradation Kinetics: The rate of microbial degradation is influenced by several factors, including the microbial population density, temperature, pH, and the presence of other organic matter. The presence of multiple halogens on the aromatic ring, particularly fluorine, can significantly decrease the rate of biodegradation. Fluorine's high electronegativity and the strength of the C-F bond make it resistant to enzymatic attack. Studies on mixed halogenated phenols have shown that the degradation rates can be influenced by the presence of other, more easily degradable substrates through co-metabolism.

Photodegradation Kinetics: The rate of photodegradation depends on the intensity of solar radiation, the quantum yield of the photochemical reactions, and the presence of photosensitizers or quenchers in the water. The pH of the water can also play a role, as the speciation of the phenol (phenolic vs. phenolate (B1203915) form) can affect its light absorption properties and reactivity.

Modeling Environmental Fate: Environmental fate models, such as fugacity models, are used to predict the partitioning, transport, and persistence of chemicals in the environment. These models require input data on the physicochemical properties of the compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and its degradation rate constants in different environmental media (air, water, soil, sediment).

Given the lack of empirical data for this compound, any modeling effort would have to rely on Quantitative Structure-Activity Relationship (QSAR) models to estimate the necessary input parameters. These models use the chemical structure to predict its properties and reactivity. For instance, the presence of bromine, chlorine, and fluorine atoms would be expected to increase the hydrophobicity and persistence of the molecule compared to unsubstituted phenol.

The table below summarizes the expected kinetic behavior and modeling considerations.

| Process | Controlling Factors | Expected Kinetic Behavior | Modeling Considerations |

| Biodegradation | Microbial community, temperature, pH, co-substrates | Likely slow due to multiple halogenation, especially fluorine. | QSAR-estimated degradation rates would be necessary. |

| Photodegradation | Light intensity, pH, dissolved organic matter | Moderate to significant, depending on water chemistry. | Quantum yield and absorption spectrum would need to be estimated. |

This table outlines the expected kinetic behavior and modeling approaches based on general principles of environmental chemistry for halogenated phenols.

Emerging Research Frontiers

Development of Novel Catalytic Systems for Halogenation and Functionalization

The precise and selective functionalization of aromatic rings is a cornerstone of modern organic synthesis. For a molecule like 3-Bromo-6-chloro-2-fluorophenol, which already possesses a specific substitution pattern, further selective modification presents a significant challenge. Emerging research is focused on developing sophisticated catalytic systems to control the regioselectivity of halogenation and other functionalization reactions on phenolic scaffolds.

Recent advancements have seen the rise of ammonium (B1175870) salt-catalyzed ortho-halogenation, a method that offers high selectivity for the position adjacent to the hydroxyl group. scientificupdate.com This approach, utilizing reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of a catalytic amount of an ammonium salt, has shown great promise for a variety of phenol (B47542) substrates. scientificupdate.com The catalytic cycle is thought to involve an N-halo intermediate, with the counter-ion of the catalyst playing a crucial role in directing the substitution to the ortho position. scientificupdate.com Such methodologies could be instrumental in the further, selective halogenation of this compound, potentially introducing another halogen atom at a specific unoccupied position to create even more complex and valuable derivatives.

| Catalyst Type | Reagent Example | Potential Application for this compound |

| Ammonium Salt | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ortho-selective introduction of an additional chlorine atom. |

| Transition Metal | Palladium(II) acetate | Direct arylation at an available C-H position. |

| Transition Metal | Rhodium(III) complexes | C-H activation for the introduction of alkyl or alkenyl groups. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Machine learning models are being trained on vast datasets of chemical reactions to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. acs.orgnih.gov For a given reaction, these models can analyze the substrate's structure, considering factors like electron density and steric hindrance, to forecast the most likely position of substitution. For this compound, an ML model could predict the most probable site for nitration, sulfonation, or further halogenation, guiding synthetic chemists in their experimental design. acs.orgnih.gov

Exploration of Sustainable Synthetic Routes (e.g., Biocatalysis, Flow Chemistry)

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. For the synthesis and functionalization of compounds like this compound, biocatalysis and flow chemistry represent two of the most promising green chemistry frontiers.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govtudelft.nlrsc.org Halogenating enzymes, such as flavin-dependent halogenases and haloperoxidases, are capable of selectively introducing halogen atoms onto aromatic rings. frontiersin.orgacs.orgnih.govacs.orgnih.gov Research is ongoing to discover and engineer enzymes that can functionalize a wide range of substrates, including complex phenols. The use of biocatalysts could offer a greener alternative to traditional halogenation methods, which often rely on harsh reagents and produce significant waste. Furthermore, dehalogenating enzymes are being explored for their potential in bioremediation and in specific metabolic pathways. acs.orgnih.gov

| Biocatalytic Approach | Enzyme Class | Potential Application for this compound |

| Enzymatic Halogenation | Flavin-dependent halogenases | Regio- and stereoselective introduction of additional halogen atoms. |

| Enzymatic Hydroxylation | 4-hydroxyphenylacetate 3-hydroxylase | Introduction of a second hydroxyl group to form a catechol derivative. nih.govresearchgate.net |

| Enzymatic Dehalogenation | Dehaloperoxidase | Selective removal of a halogen atom to create a new derivative. nih.gov |

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. mdpi.comdrreddys.comaurigeneservices.comthieme.deyoutube.comthieme-connect.de The precise control over reaction parameters such as temperature, pressure, and mixing in a flow reactor can lead to higher yields, improved selectivity, and reduced reaction times. aurigeneservices.com For the synthesis of pharmaceutical intermediates and other fine chemicals, continuous flow processes are becoming increasingly important. mdpi.comdrreddys.comrsc.org The application of flow chemistry to the synthesis and derivatization of this compound could lead to more efficient, safer, and more sustainable manufacturing processes.

Designing New Scaffolds for Advanced Materials and Chemical Probes

The unique combination of a phenol, a fluorine atom, a chlorine atom, and a bromine atom on a single aromatic ring makes this compound an intriguing scaffold for the development of advanced materials and chemical probes.

In materials science , functionalized phenols are used as building blocks for polymers and other materials. rsc.org The presence of multiple, distinct halogen atoms on the this compound ring provides multiple handles for polymerization or for tuning the electronic and physical properties of the resulting materials. For instance, the bromine and chlorine atoms can participate in various cross-coupling reactions to build larger, more complex structures.

In the realm of chemical biology and medicinal chemistry , the development of selective probes is crucial for understanding biological processes. Fluorinated molecules, in particular, are widely used as probes due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the ability of the ¹⁹F nucleus to be detected by NMR spectroscopy. rsc.orgnih.gov Derivatives of this compound could be designed as specific enzyme inhibitors or as probes for molecular recognition studies. rsc.orgnih.gov The strategic placement of the fluorine atom, in combination with the other halogens, could lead to compounds with highly specific interactions with biological targets. Furthermore, the incorporation of isotopes like fluorine-18 (B77423) could enable the development of novel tracers for positron emission tomography (PET) imaging. nih.govuel.ac.uk

| Application Area | Key Feature of this compound | Potential Use |

| Advanced Materials | Multiple halogen substituents for cross-coupling. | Monomer for specialty polymers with tailored properties. |

| Chemical Probes | Presence of a fluorine atom. | ¹⁹F NMR probe for studying protein-ligand interactions. |

| Medicinal Chemistry | Unique substitution pattern. | Scaffold for the design of enzyme inhibitors. |

| Medical Imaging | Potential for isotopic labeling (e.g., ¹⁸F). | Precursor for the synthesis of PET imaging agents. |

常见问题

Q. What synthetic methodologies are effective for preparing 3-Bromo-6-chloro-2-fluorophenol, and how can by-products be minimized?

A multi-step halogenation approach is typically employed, starting from a fluorophenol precursor. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution, with careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation. Catalysts like Lewis acids (e.g., FeCl₃) may enhance regioselectivity. Purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is critical to isolate the target compound from dihalogenated by-products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts and coupling patterns (e.g., deshielding effects from electronegative groups).

- GC-MS/HPLC : For purity assessment, leveraging high-purity standards (>95%) as referenced in analytical protocols .

- IR Spectroscopy : To identify O-H (phenolic) and C-X (X = Br, Cl, F) stretching vibrations.

Melting point analysis (mp 31–35°C for analogous compounds) can further validate crystallinity .

Q. How can solubility challenges in polar solvents be addressed during experimental workflows?

Halogenated phenols often exhibit low solubility in aqueous media. Co-solvents like DMSO or acetone improve dissolution. For reactions requiring polar aprotic conditions, sonication or heating (≤60°C) may enhance solubility without decomposition .

Advanced Research Questions

Q. How do substituent effects influence the electronic structure and reactivity of this compound in cross-coupling reactions?

Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) can model electronic effects. Bromine and chlorine act as electron-withdrawing groups, polarizing the aromatic ring and activating specific positions for nucleophilic/electrophilic attacks. Fluorine’s inductive effect further stabilizes intermediates. Computational studies should employ basis sets like 6-31G(d) for halogens to predict regioselectivity in Suzuki or Ullmann couplings .

Q. What crystallographic challenges arise in determining the solid-state structure of polyhalogenated phenols, and how are they resolved?

Heavy atoms (Br, Cl) cause weak diffraction and absorption artifacts. Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) improves data quality. Software suites like SHELXL refine structures using restraints for anisotropic displacement parameters. Twinning, common in halogenated systems, requires integration with programs like WinGX for data correction .

Q. How does the choice of density functional impact thermochemical accuracy for halogenated phenol derivatives?

Benchmark studies show that functionals incorporating exact exchange (e.g., B3LYP) outperform gradient-corrected methods for halogenated systems. For example, B3LYP achieves <3 kcal/mol deviation in atomization energies for brominated compounds. However, dispersion corrections (e.g., D3BJ) are essential for modeling intermolecular interactions in crystal packing .

Q. What strategies optimize the synthesis of boronic acid derivatives from this compound for use in Suzuki-Miyaura reactions?

Lithiation followed by transmetallation with triisopropyl borate is a viable route. Protecting the phenolic -OH group (e.g., as a methyl ether) prevents side reactions. Purification via acid-base extraction isolates the boronic acid, with NMR (¹¹B) confirming successful synthesis. Analogous methods for 4-Bromo-3-chloro-2-fluorophenylboronic acid demonstrate >97% purity using HPLC .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。